3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,4,5-trifluorophenyl)propanamide
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Overview
Description
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,4,5-trifluorophenyl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a propanamide group attached to a trifluorophenyl moiety
Preparation Methods
The synthesis of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,4,5-trifluorophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under acidic or basic conditions.
Introduction of the dimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate can be employed.
Attachment of the trifluorophenyl group: This step often involves nucleophilic aromatic substitution reactions using trifluorobenzene derivatives.
Formation of the propanamide group: This can be achieved through amide bond formation reactions using appropriate amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,4,5-trifluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activities or protein interactions.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,4,5-trifluorophenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through inhibition of enzyme activity, modulation of receptor signaling pathways, or interference with nucleic acid functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,4,5-trifluorophenyl)propanamide include other triazolopyridazine derivatives and trifluorophenyl-substituted amides. These compounds may share similar structural features but differ in their specific functional groups or substitution patterns. The uniqueness of this compound lies in its combination of a triazolopyridazine core with a trifluorophenyl-propanamide moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14F3N5O |
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Molecular Weight |
349.31 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,4,5-trifluorophenyl)propanamide |
InChI |
InChI=1S/C16H14F3N5O/c1-8-11(9(2)23-24-7-20-22-16(8)24)3-4-14(25)21-10-5-12(17)15(19)13(18)6-10/h5-7H,3-4H2,1-2H3,(H,21,25) |
InChI Key |
FCSXKKXADIXRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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